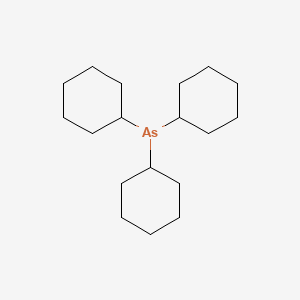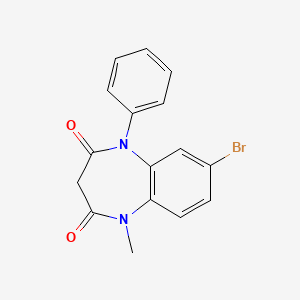
7-Bromo-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative and anxiolytic effects. They act on the central nervous system and are commonly used in the treatment of anxiety, insomnia, and other conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzodiazepine derivatives typically involves the condensation of o-phenylenediamine with a suitable diketone. For 7-Bromo-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, the following steps might be involved:
Bromination: Introduction of the bromine atom at the 7th position.
Methylation: Addition of a methyl group at the 1st position.
Cyclization: Formation of the benzodiazepine ring system.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors, controlled temperatures, and specific catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzodiazepine derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, benzodiazepine derivatives are studied for their unique structural properties and reactivity. They serve as intermediates in the synthesis of more complex molecules.
Biology
Biologically, these compounds are of interest due to their interaction with neurotransmitter receptors. They are used in studies related to the central nervous system.
Medicine
Medically, benzodiazepine derivatives are used for their sedative, anxiolytic, and muscle relaxant properties. They are prescribed for conditions like anxiety, insomnia, and seizures.
Industry
In the industry, these compounds might be used in the development of pharmaceuticals and as research tools in drug discovery.
Mecanismo De Acción
The mechanism of action of benzodiazepine derivatives typically involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects and resulting in sedation, anxiolysis, and muscle relaxation.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic effects.
Lorazepam: Known for its potency and shorter duration of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Bromo-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione might have unique properties due to the presence of the bromine atom and the specific substitution pattern, which could affect its binding affinity and pharmacokinetics.
Propiedades
Número CAS |
22284-73-7 |
|---|---|
Fórmula molecular |
C16H13BrN2O2 |
Peso molecular |
345.19 g/mol |
Nombre IUPAC |
7-bromo-1-methyl-5-phenyl-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C16H13BrN2O2/c1-18-13-8-7-11(17)9-14(13)19(16(21)10-15(18)20)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Clave InChI |
SWNNXMVVKBMLIN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CC(=O)N(C2=C1C=CC(=C2)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)

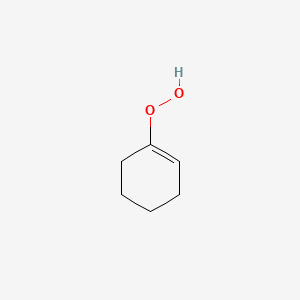
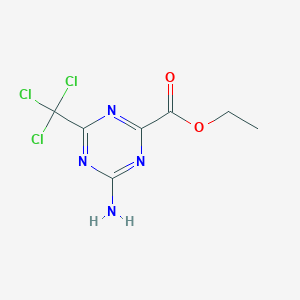

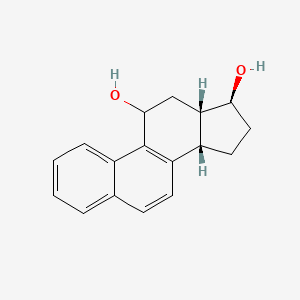
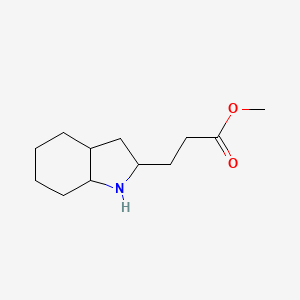

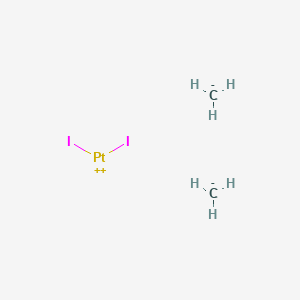

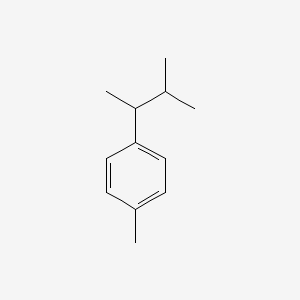
![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
